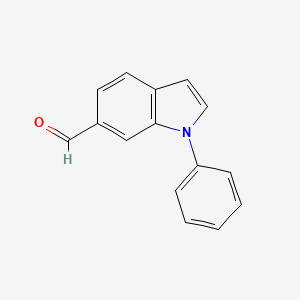

1-Phenyl-1H-indole-6-carbaldehyde

Description

Overview of the Indole (B1671886) Nucleus as a Privileged Scaffold in Organic Chemistry

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental heterocyclic structure. fiveable.mebiosynth.com Its aromatic nature and the presence of a nitrogen heteroatom endow it with unique electronic properties, making it a versatile building block in synthesis. impactfactor.orgbhu.ac.in The indole nucleus is found in a wide range of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids with potent physiological activities. fiveable.menih.gov Its ability to interact with biological macromolecules through various non-covalent interactions, such as hydrogen bonding and π-stacking, underpins its significance in drug discovery. fiveable.me Consequently, the development of efficient methods for the synthesis and functionalization of the indole core remains a major focus of chemical research. biosynth.com

Significance of N1-Substitution in Indole Derivatives

The substitution at the N1 position of the indole ring plays a crucial role in modulating the molecule's electronic and steric properties, thereby influencing its reactivity and biological activity.

The introduction of a phenyl group at the N1 position of the indole nucleus, as seen in 1-Phenyl-1H-indole-6-carbaldehyde, significantly alters the electron distribution within the indole ring system. The phenyl group, through its potential for resonance and inductive effects, can influence the nucleophilicity of the indole core. Sterically, the bulky phenyl group can direct the approach of reagents to specific positions on the indole ring, thereby controlling the regioselectivity of reactions. Studies on related N-substituted indoles have shown that the nature of the N1-substituent can have a profound impact on the outcome of chemical transformations. mdpi.com

The reactivity of the indole core is highly dependent on the substituent at the N1 position. The nitrogen lone pair's participation in the aromatic system makes the C3 position particularly electron-rich and thus highly susceptible to electrophilic attack. bhu.ac.inyoutube.comwikipedia.org However, N1-substitution can alter this inherent reactivity. For instance, the presence of an electron-withdrawing group at N1 can decrease the nucleophilicity of the ring, while an electron-donating group can enhance it. This modulation of reactivity is a key strategy in the design of synthetic routes to complex indole-containing molecules. The N1-phenyl group in this compound is expected to influence the reactivity of both the pyrrole and benzene rings of the indole scaffold.

Importance of Formyl Group Functionality at the C6-Position

The presence of a formyl (aldehyde) group at the C6-position of the indole ring introduces a versatile functional handle for further chemical modifications. Aldehydes are highly reactive functional groups that can participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. The C6-position of the indole ring is generally less reactive towards electrophilic substitution compared to the C3 and C2 positions. bhu.ac.in Therefore, the introduction of a functional group at this position often requires specific synthetic strategies. acs.orgacs.orgfrontiersin.org The formyl group at C6 of this compound provides a valuable site for the elaboration of the molecular structure, allowing for the synthesis of a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

Historical Context and Current Research Landscape of Indole Carbaldehydes

Indole-3-carbaldehyde has long been a key intermediate in the synthesis of various biologically active compounds and natural products. researchgate.netekb.eg Its chemistry has been extensively studied, with numerous methods developed for its synthesis and functionalization. researchgate.netekb.eg In contrast, indole-6-carbaldehydes have received comparatively less attention, although recent research has highlighted their potential as valuable building blocks. The current research landscape is focused on developing efficient and regioselective methods for the synthesis of variously substituted indole carbaldehydes, including those with substitution at the C6-position. The unique combination of an N1-phenyl substituent and a C6-formyl group in this compound places it at the intersection of several key areas of modern indole chemistry, making it a compound of considerable scientific interest.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylindole-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-11-12-6-7-13-8-9-16(15(13)10-12)14-4-2-1-3-5-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXOHVCBMHBQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC3=C2C=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenyl 1h Indole 6 Carbaldehyde and Its Analogs

Strategies for the Construction of the 1-Phenyl-1H-indole Core

The synthesis of the 1-phenyl-1H-indole nucleus is a critical step in obtaining 1-Phenyl-1H-indole-6-carbaldehyde and related compounds. Methodologies predominantly focus on either forming the N-phenyl bond on a pre-existing indole (B1671886) ring or constructing the indole heterocycle from precursors already containing the N-phenyl moiety.

N-Arylation Approaches for 1-Phenyl-1H-indole Synthesis

N-arylation of the indole nitrogen is a direct and widely employed strategy for synthesizing 1-phenyl indoles. This approach involves the formation of a carbon-nitrogen bond between the indole's N1 position and a phenyl group. Transition-metal catalysis is the cornerstone of modern N-arylation techniques, offering significant advantages over classical methods. nih.gov

The Ullmann condensation, a copper-promoted reaction, represents a classical and straightforward approach for the N-arylation of indoles with aryl halides. acs.orgacs.orgwikipedia.org Traditional Ullmann reactions often necessitate harsh conditions, such as high temperatures (frequently over 140 °C), polar solvents like DMF or nitrobenzene, and stoichiometric amounts of copper. acs.orgwikipedia.org

Modern advancements have led to the development of more efficient and milder copper-catalyzed systems. The use of catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI), in combination with various ligands, has significantly improved the scope and practicality of this reaction. acs.orgacs.org Simple chelating diamine ligands, including N,N'-dimethylethylenediamine (DMEDA) and trans-1,2-cyclohexanediamine, have proven effective in promoting the coupling of indoles with aryl iodides and bromides in high yields under relatively mild conditions. acs.orgacs.orgnih.gov Furthermore, ligand-free methodologies utilizing copper nanocatalysts have emerged as a recent development in the N-arylation of indoles. nih.gov A one-pot tandem process involving a copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling has also been developed for synthesizing multisubstituted indoles. organic-chemistry.org

| Catalyst/Ligand | Base | Solvent | Arylating Agent | Conditions | Yield | Citation |

|---|---|---|---|---|---|---|

| CuI / trans-1,2-Cyclohexanediamine | K₃PO₄ | Dioxane | Aryl Iodide/Bromide | 110 °C | High | acs.orgacs.orgnih.gov |

| CuI / N,N'-Dimethylethylenediamine (DMEDA) | K₂CO₃ | Toluene | Aryl Iodide | 110 °C | High | nih.gov |

| Copper(II) Oxide | - | Pyridine | Aryl Halide | High Temp | Variable | organic-chemistry.org |

| CuI / Johnphos | KHCO₃ | DMSO | Aryl Iodide | 130 °C | Up to 88% | organic-chemistry.org |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile alternative to copper-based systems for indole N-arylation. organic-chemistry.orgnih.gov These methods generally provide high yields under milder conditions and exhibit broad substrate scope, accommodating aryl iodides, bromides, chlorides, and triflates. organic-chemistry.orgacs.orgmit.edu

The success of these reactions relies on the use of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), combined with bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.orgacs.org These ligands facilitate the crucial reductive elimination step in the catalytic cycle. While palladium catalysis is highly efficient, potential side reactions like C3-arylation can occur. acs.orgacs.org However, careful optimization of reaction conditions, including the choice of ligand and base (with sodium tert-butoxide often being highly effective), can ensure high selectivity for N-arylation. organic-chemistry.orgacs.org

| Palladium Source | Ligand | Base | Solvent | Arylating Agent | Yield | Citation |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | Bulky, electron-rich phosphines | NaOt-Bu | Toluene/Dioxane | Aryl-I, -Br, -Cl, -OTf | High | organic-chemistry.orgacs.orgmit.edu |

| Pd/BINAP | BINAP | - | - | Aryl Bromide | Good | acs.org |

| Pd/P(t-Bu)₃ | P(t-Bu)₃ | - | - | Aryl Bromide | Variable | acs.org |

| Pd-dihydroxyterphenylphosphine (DHTP) | DHTP | - | - | Aryl Chloride/Triflate | Variable (C3-selective) | acs.org |

In contrast to N-arylation of a preformed indole ring, classical methods like the Fischer indole synthesis build the heterocyclic ring from acyclic precursors that already contain the N-phenyl group. wikipedia.orgbyjus.com The Fischer synthesis is a robust reaction that produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgalfa-chemistry.com To synthesize a 1-phenyl-1H-indole, a suitably substituted hydrazine, such as N,N'-diphenylhydrazine, would be used as the starting material.

The reaction proceeds through the formation of a phenylhydrazone, which, after protonation, isomerizes to an enamine. byjus.comalfa-chemistry.com A key acs.orgacs.org-sigmatropic rearrangement then occurs, breaking the N-N bond and ultimately leading to the indole structure after cyclization and elimination of ammonia (B1221849). byjus.com This method is highly versatile and has been widely applied in the synthesis of complex natural products. nih.govrsc.org

A modern variation combines the Fischer synthesis with subsequent N-arylation in a one-pot, three-component reaction. nih.gov This efficient sequence utilizes microwave promotion for both the initial indolization and the subsequent copper(I)-catalyzed N-arylation step, providing a convenient route to a diverse range of N-arylindoles. nih.gov

Annulation Reactions for Indole Ring Formation

Annulation strategies construct the indole's pyrrole (B145914) ring onto an existing N-phenylated benzene (B151609) derivative. The Larock indole synthesis is a prominent example of this approach, involving a palladium-catalyzed heteroannulation. wikipedia.org In this reaction, a substituted ortho-iodoaniline reacts with a disubstituted alkyne to form the indole ring. wikipedia.orgub.edu To generate a 1-phenyl-1H-indole, the reaction would commence with an N-phenyl-2-iodoaniline. The versatility of the Larock synthesis is enhanced by the wide variety of substituted alkynes that can be employed. wikipedia.org

Other annulation methods include rhodium-catalyzed C-H annulation of arenes with alkynes, using a removable triazene (B1217601) as a directing group to form the indole ring. pkusz.edu.cn Additionally, a [4+1] annulative double C-H functionalization of N,N-dialkylanilines has been reported for the synthesis of N-alkylindoles, which represents a conceptually similar strategy of building the five-membered ring onto the aniline core. nih.gov

Functional Group Transformations Leading to N1-Phenyl Indoles

The 1-phenyl-1H-indole core can also be generated through transformations of other functional groups on a precursor molecule. A notable example is the palladium-catalyzed, hydrogen-transfer-mediated cross-coupling of indolines. nih.gov This reaction involves the dehydrogenation of a substituted indoline (B122111) to form the aromatic indole ring while simultaneously installing the N-aryl group. For instance, substituted indolines can react with naphthols in the presence of Pd/C to yield N-naphthylindoles. nih.gov This method effectively combines a functional group transformation (alkane C-H/N-H to alkene C=C/N=C) with N-arylation. Another sequential approach involves an initial Ullmann coupling followed by a reductive cyclization to form the indole ring system. researchgate.net These strategies provide alternative pathways to the target structure by modifying the oxidation state or connectivity of the heterocyclic core.

| Compound Name |

|---|

| This compound |

| N,N'-dimethylethylenediamine (DMEDA) |

| trans-1,2-cyclohexanediamine |

| Copper(I) iodide |

| Johnphos |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| BINAP |

| Tri-tert-butylphosphine (P(t-Bu)₃) |

| Sodium tert-butoxide |

| N,N'-diphenylhydrazine |

| N-phenyl-2-iodoaniline |

Regioselective Formylation at the C6-Position of 1-Phenyl-1H-indole

The introduction of a formyl group onto the indole nucleus is a critical transformation. Achieving regioselectivity at the C6-position of 1-phenyl-1H-indole presents a synthetic challenge due to the inherent reactivity of other positions, such as C3.

Vilsmeier-Haack Reaction and its Optimized Conditions for C6-Formylation

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction.

While the Vilsmeier-Haack reaction of indoles often favors formylation at the C3-position, careful optimization of reaction conditions can influence the regioselectivity. For the C6-formylation of 1-phenyl-1H-indole, factors such as the choice of solvent, temperature, and the specific Vilsmeier reagent can play a crucial role. Research into the formylation of various indole derivatives has shown that modifications to the standard Vilsmeier-Haack protocol can direct the formylation to the benzene ring of the indole. However, specific optimized conditions for the exclusive C6-formylation of 1-phenyl-1H-indole are not extensively documented in readily available literature, highlighting an area for further investigation.

Table 1: General Parameters for Vilsmeier-Haack Reaction

| Parameter | Typical Conditions | Notes on Regioselectivity |

| Formylating Agent | DMF, N-methylformanilide | The nature of the amide can influence reactivity. |

| Halogenating Agent | POCl₃, oxalyl chloride, thionyl chloride | Can affect the reactivity of the Vilsmeier reagent. |

| Solvent | Dichloromethane, 1,2-dichloroethane, DMF | Solvent polarity can impact the reaction course. |

| Temperature | 0 °C to reflux | Higher temperatures may be required for less reactive substrates. |

Alternative Formylation Methodologies

Beyond the Vilsmeier-Haack reaction, other formylation methods can be considered for introducing a formyl group onto the indole ring system. These methods may offer different regioselectivities or proceed under milder conditions. Some of these alternatives include:

Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol and boric acid or acetic acid, to formylate phenolic compounds. Its application to non-phenolic indoles is less common but could be explored.

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution. Its applicability to indoles, particularly for C6-formylation, is limited and often results in a mixture of products.

Metal-Catalyzed Formylation: Recent advances have seen the development of transition metal-catalyzed C-H formylation reactions. These methods can offer high regioselectivity, often guided by directing groups. acs.org A boron-catalyzed formylation of indoles using trimethyl orthoformate as the carbonyl source has been reported to provide access to various C-formylindoles, including C6 derivatives. acs.org

Ortho-Directed Metalation Strategies

Ortho-directed metalation is a powerful tool for the regioselective functionalization of aromatic rings. This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species. This intermediate can then be quenched with an electrophile, such as a formylating agent, to introduce the desired functional group.

For the C6-formylation of 1-phenyl-1H-indole, a directing group would need to be installed at either the C7 or C5 position to direct metalation to C6. Alternatively, the N-phenyl group itself could potentially act as a directing group, although this typically directs functionalization to the ortho-positions of the phenyl ring rather than the indole core. The development of directing group strategies specifically for the C6-functionalization of N-arylindoles is an active area of research. bohrium.com

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can also be approached by constructing the indole ring system with the desired substituents already in place or introduced in a controlled manner.

Sequential Construction of Core and Substituents

A convergent approach to this compound would involve the synthesis of precursor fragments that are then joined to form the final molecule. For instance, a substituted aniline and a suitably functionalized carbonyl compound could be coupled through reactions like the Fischer indole synthesis. In this context, one of the starting materials would already contain the precursor to the C6-carbaldehyde group or a group that can be readily converted to it.

A sequential or linear synthesis would involve building the molecule step-by-step. This could start with a pre-functionalized benzene derivative that is then elaborated to form the indole ring. For example, a 4-aminobenzaldehyde derivative could be a starting point, which is then subjected to reactions to build the pyrrole ring fused at the 3- and 4-positions.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical approach to the synthesis of substituted heterocycles, including indoles. nih.govscispace.com While specific MCRs leading directly to this compound are not prominently reported, the development of novel MCRs is a promising strategy for the rapid assembly of diverse indole libraries. nih.gov A palladium-catalyzed three-component reaction has been developed for the synthesis of highly substituted indoles, demonstrating the potential of MCRs in this area. nih.govscispace.com

Chemical Reactivity and Derivatization Studies of 1 Phenyl 1h Indole 6 Carbaldehyde

Reactions Involving the Aldehyde Functionality at C6

The aldehyde group at the C6 position of 1-phenyl-1H-indole is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is the foundation for numerous carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in synthetic organic chemistry for the elaboration of molecular structures.

Carbon-Carbon Bond Forming Reactions

While specific studies detailing the Knoevenagel condensation of 1-Phenyl-1H-indole-6-carbaldehyde are not extensively reported in the literature, the general mechanism of this reaction is well-established and its application to this substrate can be predicted. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.

It is anticipated that this compound would readily undergo condensation with various active methylene compounds such as malononitrile, diethyl malonate, or cyanoacetic esters. The reaction would be catalyzed by a base like piperidine (B6355638) or ammonium (B1175870) acetate. The expected outcome is the formation of a new carbon-carbon double bond, yielding α,β-unsaturated compounds. These products are valuable intermediates in the synthesis of various heterocyclic and carbocyclic systems.

Table 1: Predicted Reactants and Products in the Knoevenagel Condensation of this compound

| Starting Aldehyde | Active Methylene Compound | Expected Product Structure |

| This compound | Malononitrile | (E)-2-((1-phenyl-1H-indol-6-yl)methylene)malononitrile |

| This compound | Diethyl malonate | Diethyl (E)-2-((1-phenyl-1H-indol-6-yl)methylene)malonate |

| This compound | Ethyl cyanoacetate | Ethyl (E)-2-cyano-3-(1-phenyl-1H-indol-6-yl)acrylate |

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for the synthesis of alkenes from carbonyl compounds. Although specific examples with this compound are not prevalent in the surveyed literature, its aldehyde functionality makes it a suitable substrate for these transformations.

In a Wittig reaction, a phosphorus ylide (phosphorane) would act as the nucleophile, attacking the carbonyl carbon of this compound to form a betaine (B1666868) intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome (E/Z selectivity) would depend on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.

The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, employs a phosphonate (B1237965) carbanion. This reagent is generally more nucleophilic than the corresponding phosphorane and often provides better E-selectivity for the resulting alkene. The water-soluble phosphate (B84403) byproduct of the HWE reaction also simplifies product purification. It is expected that this compound would react efficiently with various phosphonate esters under basic conditions to yield the corresponding 6-vinyl-1-phenyl-1H-indole derivatives.

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. For an aldehyde to undergo self-aldol condensation, it must possess an α-hydrogen. This compound lacks α-hydrogens, and therefore, cannot undergo self-condensation.

However, it can participate in crossed or mixed Aldol condensations, acting as the electrophilic partner when reacted with another enolizable aldehyde or ketone in the presence of a base. For instance, the reaction of this compound with a ketone like acetone (B3395972) would be expected to yield a β-hydroxy ketone, which could then be dehydrated to form an α,β-unsaturated ketone (a chalcone-like structure). This type of reaction significantly expands the synthetic utility of this compound, allowing for its incorporation into a wide array of larger molecules.

Carbon-Nitrogen Bond Forming Reactions

The reaction of this compound with primary amines to form Schiff bases (imines) is a well-documented and synthetically important transformation. This reaction typically proceeds via nucleophilic addition of the amine to the aldehyde carbonyl group, followed by dehydration to yield the C=N double bond of the imine.

In the synthesis of antagonists for the 5-HT₆ receptor, this compound has been utilized as a key intermediate. For example, it can be reacted with various primary amines to form the corresponding Schiff base. This imine can then be reduced in situ, typically using a reducing agent like sodium cyanoborohydride, to afford the final N-alkylated amine product. This two-step, one-pot procedure is known as reductive amination. The reaction is generally carried out at temperatures ranging from 0 °C to the reflux temperature of the solvent and can take from 1 to 72 hours to complete.

Table 2: General Scheme for Schiff Base Formation and Reductive Amination

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | Secondary Amine |

Reductive Amination Protocols

The aldehyde functional group at the C6 position of this compound is a versatile handle for introducing nitrogen-containing moieties via reductive amination. This one-pot reaction typically involves the formation of an intermediate imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation is also a viable, environmentally friendly method. rsc.orgresearchgate.net The reaction can be performed with a wide range of aliphatic, aromatic, and heteroaromatic amines, leading to diverse secondary and tertiary amine products. researchgate.net For instance, using an in-situ generated cobalt catalyst from CoCl₂ and NaBH₄ allows for reductive amination with aqueous ammonia (B1221849) and H₂ under mild conditions. nih.gov Tin-based reagents like dibutyltin (B87310) dichloride have also been shown to catalyze the direct reductive amination of aldehydes with phenylsilane (B129415) as the reductant. nih.gov

The following table illustrates potential reductive amination reactions starting from this compound.

| Amine Reactant | Reducing Agent/Catalyst | Product |

|---|---|---|

| Aniline | Sodium triacetoxyborohydride | N-((1-Phenyl-1H-indol-6-yl)methyl)aniline |

| Benzylamine | Sodium borohydride | N-((1-Phenyl-1H-indol-6-yl)methyl)-1-phenylmethanamine |

| Piperidine | H₂/Pd-C | 1-((1-Phenyl-1H-indol-6-yl)methyl)piperidine |

| Ammonia | H₂/CoCl₂/NaBH₄ | (1-Phenyl-1H-indol-6-yl)methanamine |

Reduction of the Aldehyde Group to Alcohol

The carbaldehyde group can be readily reduced to a primary alcohol, yielding (1-Phenyl-1H-indol-6-yl)methanol. This transformation is a fundamental step in the synthesis of various indole (B1671886) derivatives. Standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) are highly effective for this purpose. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) can be used, although it is less chemoselective. The synthesis of related indolyl-methanols is a common step in the preparation of more complex molecules. nih.gov

Oxidation of the Aldehyde Group to Carboxylic Acid

Oxidation of the aldehyde group affords 1-Phenyl-1H-indole-6-carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. This oxidation is a fundamental transformation in organic synthesis. nih.govresearchgate.net Several reagents can accomplish this, with varying degrees of selectivity and reaction conditions.

The Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂) buffered with a weak acid like sodium dihydrogen phosphate (NaH₂PO₄), is a mild and efficient method that is tolerant of many other functional groups. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can also be used but may be less compatible with sensitive functionalities on the indole or phenyl rings. Modern methods using hydride transfer reactions mediated by catalysts like 1-hydroxycyclohexyl phenyl ketone under basic conditions also provide an efficient route for oxidizing aldehydes to carboxylic acids, with high tolerance for various functional groups. nih.govbohrium.com

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | (1-Phenyl-1H-indol-6-yl)methanol |

| Oxidation | Sodium chlorite (NaClO₂), NaH₂PO₄ | 1-Phenyl-1H-indole-6-carboxylic acid |

| Oxidation | Potassium permanganate (KMnO₄) | 1-Phenyl-1H-indole-6-carboxylic acid |

Electrophilic Aromatic Substitution (EAS) on the Indole Ring System

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indole and its derivatives. wikipedia.orgresearchgate.net The regiochemical outcome of such reactions on this compound is dictated by the combined electronic influence of the N1-phenyl group and the C6-carbaldehyde group.

The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic and typically the primary site of electrophilic attack. However, substituents significantly modify this intrinsic reactivity.

N1-Phenyl Group: The phenyl group at the N1 position is generally considered to be weakly electron-withdrawing by induction but can participate in resonance. Its primary electronic influence is on the phenyl ring itself, but it also affects the electron density of the indole nucleus.

C6-Carbaldehyde Group: The aldehyde group at C6 is a moderate deactivating group due to its electron-withdrawing inductive and resonance effects (-I, -M). In electrophilic aromatic substitution, deactivating groups direct incoming electrophiles to the meta position. lkouniv.ac.in For the C6-substituted benzene (B151609) ring of the indole, this would direct electrophiles to the C4 and C5 positions (C7 is also meta but sterically hindered).

Specific electrophilic aromatic substitution reactions on this compound would proceed based on the regioselectivity patterns described above.

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to substitution at the most activated positions. Given the directing effects, substitution could potentially occur at C3, C4, or C5, with the specific outcome depending on the reaction conditions.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid is a common method. Due to the strongly acidic conditions, the indole nitrogen may be protonated, further deactivating the ring. The C6-aldehyde group directs meta, favoring substitution at C4 or C5. Nitration could also potentially occur on the N-phenyl ring at its para position. Careful control of reaction conditions is critical to achieve regioselectivity.

Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group. Similar to nitration, the reaction is likely to be directed by the deactivating C6-aldehyde group to the C4 or C5 positions.

| Reaction | Reagent | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-Phenyl-4-nitro-1H-indole-6-carbaldehyde | The C6-aldehyde is a meta-director, favoring substitution at C4 and C5. C4 is often electronically preferred. |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-1-phenyl-1H-indole-6-carbaldehyde | The C3 position is the most nucleophilic site in the indole ring, often favored under milder halogenation conditions. |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | Similar to nitration, the strong deactivating effect of the C6-aldehyde directs the electrophile to a meta position. |

Nucleophilic Reactivity of the Indole Nitrogen (N1)

In the parent indole molecule, the nitrogen atom (N1) possesses a lone pair of electrons and an N-H bond, allowing it to act as a nucleophile after deprotonation. However, in this compound, the nitrogen is already substituted with a phenyl group. This tertiary nitrogen lacks a proton to be removed, and its lone pair is delocalized into both the indole ring and the attached phenyl ring. Consequently, the N1 atom in this compound does not typically participate directly in nucleophilic substitution reactions such as alkylation or acylation.

However, the nature of the N1-substituent can profoundly influence the reactivity of other positions on the indole ring. Research on related compounds, such as 1-methoxy-6-nitroindole-3-carbaldehyde, has shown that the N1-substituent can facilitate nucleophilic substitution at the C2 position. psu.edunii.ac.jpclockss.org In these cases, a nucleophile attacks the electron-deficient C2 position, leading to the displacement of the N1-substituent (e.g., the methoxy (B1213986) group). psu.educlockss.org While a phenyl group is not a typical leaving group, this illustrates that the N1-position's substitution pattern is critical in modulating the electronic landscape and potential reactivity of the entire indole system, particularly the C2 position. clockss.org

Alkylation and Acylation at N1-Position (Post-Synthesis of this compound)

Post-synthesis, the N1-position of this compound is already occupied by a phenyl group, making further direct alkylation or acylation at this nitrogen atom impossible. These reactions are typically performed on indoles with a free N-H bond.

For general indole scaffolds, N-acylation is a critical transformation for synthesizing biologically active molecules and pharmaceutical agents like Indomethacin. The challenge in acylating the indole nucleus lies in controlling the regioselectivity, as the C3-position is often more nucleophilic than the N1-position. nih.gov To achieve selective N-acylation, specific methodologies have been developed.

One effective method involves the use of stable thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.gov This approach demonstrates high chemoselectivity for the nitrogen atom. Another strategy employs an electrochemical approach where indoles are reduced to form indazole anions, which then selectively react at the N1-position with acid anhydrides. organic-chemistry.org

Table 1: Selected Methods for N-Acylation of General Indole Scaffolds

| Method | Acyl Source | Reagents/Conditions | Notes |

| Chemical Acylation | Thioesters | Cs₂CO₃, Xylene, 140 °C, 12 h | Provides good to moderate yields and is tolerant of various functional groups. nih.gov |

| Electrochemical Acylation | Acid Anhydrides | Electrochemical reduction | Results in selective acylation at the N1-position. organic-chemistry.org |

This table presents methods applicable to indoles with an available N-H bond and not directly to the N1-substituted title compound.

Cycloaddition Reactions Involving the Indole Ring

The indole ring system of this compound can participate in various cycloaddition reactions, where its C2-C3 double bond typically acts as the reacting π-system. These reactions are powerful tools for constructing complex polycyclic architectures. Cycloadditions are pericyclic reactions involving the concerted combination of two π-electron systems to form a ring. libretexts.org The feasibility and outcome of these reactions (e.g., [4+2], [2+2], or [3+2] cycloadditions) are often governed by thermal or photochemical conditions. youtube.com

The Diels-Alder, or [4+2] cycloaddition, is a prominent example, though the indole C2-C3 bond more commonly participates as a dienophile (the 2π component). libretexts.org For a successful reaction, the electronic nature of the reactants is key. Typically, an electron-rich diene reacts with an electron-poor dienophile, or vice versa. libretexts.org The presence of the electron-withdrawing aldehyde group at C6 and the N-phenyl group in this compound influences the electron density of the indole's C2-C3 bond, thereby affecting its reactivity in such transformations.

Another important class is the [3+2] cycloaddition, which involves a three-atom dipole (like a nitrile oxide or a nitrilimine) and a two-atom dipolarophile. Studies on the reaction of phenyl nitrile oxide with other alkenes show that these reactions proceed in a single step to form five-membered heterocyclic rings. mdpi.com The indole C2-C3 bond in this compound can serve as the dipolarophile in these reactions.

Table 2: Potential Cycloaddition Reactions for the Indole Nucleus

| Reaction Type | π-Electrons | Description | Conditions |

| [4+2] Cycloaddition (Diels-Alder) | 4π + 2π | The indole C2-C3 bond acts as a dienophile, reacting with a 4π diene. | Typically thermal. youtube.comlibretexts.org |

| [2+2] Cycloaddition | 2π + 2π | The indole C2-C3 bond reacts with another 2π system, like an alkene. | Often requires photochemical activation. libretexts.org |

| [3+2] Cycloaddition | 3π + 2π | The indole C2-C3 bond acts as a dipolarophile, reacting with a 1,3-dipole. | Varies depending on the specific dipole. mdpi.com |

Radical Reactions and Their Application in Functionalization

Radical reactions offer a versatile pathway for the functionalization of heterocyclic compounds, including this compound. These reactions proceed via highly reactive radical intermediates and are often tolerant of various functional groups.

The application of radical chemistry to this molecule could target several sites. For instance, radical addition to the aldehyde group could lead to the formation of secondary alcohols. More complex functionalizations can be achieved on the indole nucleus itself. Intramolecular radical cyclizations are a powerful strategy; for example, studies on 1'-phenylselenonucleosides have demonstrated successful atom-transfer radical cyclization reactions to form new ring systems. nih.gov

Furthermore, radical-based strategies have been developed for the difunctionalization of complex scaffolds. nih.gov In the context of this compound, a hypothetical radical reaction could involve the generation of a radical at a specific position on the indole or the N-phenyl ring, followed by trapping with a suitable radical acceptor to introduce new substituents. The aldehyde group could also be a precursor to a radical species under specific conditions.

Table 3: Potential Radical Functionalization Approaches

| Reaction Type | Target Site | Potential Outcome |

| Radical Addition | C6-Aldehyde | Formation of a secondary alcohol. |

| Intramolecular Radical Cyclization | Indole Ring / Substituents | Construction of new fused or spirocyclic ring systems. nih.gov |

| Intermolecular Radical Coupling | Indole or Phenyl Ring | Introduction of new alkyl or aryl groups. |

Advanced Spectroscopic and Structural Characterization of 1 Phenyl 1h Indole 6 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. For 1-Phenyl-1H-indole-6-carbaldehyde, NOESY experiments provide crucial insights into its three-dimensional structure and preferred conformation in solution. Specifically, NOESY detects through-space dipolar couplings between protons that are close to each other (typically within 4-6 angstroms), which is instrumental in defining the relative orientation of the phenyl and indole (B1671886) rings. youtube.com

In the case of this compound, the key NOE correlations are expected between the protons of the phenyl group and the protons on the indole core. The observation of NOE signals between the ortho-protons of the phenyl ring and the protons at the 2 and 7-positions of the indole ring would indicate a non-planar conformation where the two ring systems are twisted relative to each other. The intensity of these NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances.

Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are characterized by several distinct vibrational modes corresponding to its constituent functional groups.

C=O Aldehyde Vibration: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is a prominent feature in the IR spectrum. For aromatic aldehydes, this band typically appears in the range of 1685-1710 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org The conjugation of the aldehyde group with the aromatic indole ring system lowers the stretching frequency compared to aliphatic aldehydes. orgchemboulder.compg.edu.pl

C-H Aldehyde Vibration: Aldehydes also exhibit a characteristic C-H stretching vibration, which often appears as one or two moderately intense bands in the region of 2695-2830 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of a peak around 2720 cm⁻¹ is particularly diagnostic for an aldehyde. orgchemboulder.com

Indole N-H Vibration: In the case of an unsubstituted indole N-H, a characteristic stretching vibration would be observed around 3400-3490 cm⁻¹. nih.govresearchgate.net However, for this compound, this peak will be absent due to the substitution of the indole nitrogen with a phenyl group.

The table below summarizes the expected characteristic IR absorption frequencies for the main functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1685 - 1710 | Strong |

| Aldehyde | C-H Stretch | 2695 - 2830 | Moderate |

| Aromatic | C-H Stretch | 3000 - 3100 | Moderate |

| Aromatic | C=C Stretch | 1450 - 1600 | Moderate to Strong |

Analysis of Aromatic Ring Vibrational Modes

The vibrational spectra of this compound are also rich in bands arising from the vibrations of the indole and phenyl aromatic rings. These include C-H stretching vibrations, which typically occur in the 3000-3100 cm⁻¹ region. researchgate.net The C=C stretching vibrations within the aromatic rings give rise to a series of bands between 1450 cm⁻¹ and 1600 cm⁻¹. researchgate.net

The substitution pattern on both rings influences the exact positions and intensities of these bands. The out-of-plane C-H bending vibrations, found at lower wavenumbers (below 1000 cm⁻¹), are particularly sensitive to the substitution pattern of the aromatic rings and can be used to confirm the positions of the substituents. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and aid in the precise assignment of the observed IR and Raman bands. rjpbcs.comchemrxiv.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of organic compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound. In positive ion mode, the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₁₅H₁₁NO, the exact mass of the neutral molecule is 221.0841 g/mol . Therefore, the ESI-MS spectrum should exhibit a major ion at an m/z (mass-to-charge ratio) of 222.0919. The high resolution and accuracy of modern mass spectrometers allow for the confirmation of the elemental composition of the molecule. acs.org

Fragmentation Pattern Analysis (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the [M+H]⁺ ion (m/z 222.0919) would be isolated and subjected to collision-induced dissociation (CID). The resulting product ion spectrum would reveal characteristic fragment ions that can be used to piece together the molecular structure.

Common fragmentation pathways for indole derivatives often involve cleavages within the indole ring system and its substituents. scirp.org For aldehydes, a characteristic loss of the formyl radical (CHO), corresponding to a mass difference of 29 Da, is often observed. libretexts.org Another common fragmentation is the loss of a hydrogen atom, resulting in an [M-H]⁺ ion. libretexts.org In the case of this compound, fragmentation could also involve the loss of the phenyl group or cleavages within the indole ring structure, leading to characteristic ions that help to confirm the connectivity of the molecule. nih.gov

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is outlined below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 222.0919 | 193.0891 | 29.0028 | [M+H - CHO]⁺ |

| 222.0919 | 145.0680 | 77.0239 | [M+H - C₆H₅]⁺ |

| 193.0891 | 165.0782 | 28.0109 | [M+H - CHO - C₂H₄]⁺ |

This detailed spectroscopic and spectrometric analysis provides a comprehensive structural characterization of this compound, confirming its molecular formula and shedding light on its conformational preferences and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, the molecular formula is C₁₅H₁₁NO.

The theoretical exact mass, or monoisotopic mass, is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value is what would be compared against the experimental value obtained from an HRMS instrument.

Calculated Exact Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO |

| Calculated Exact Mass | 221.08406 Da |

| Molecular Weight (average) | 221.26 g/mol |

In a typical HRMS analysis, the compound would be ionized, commonly using techniques like Electrospray Ionization (ESI), and the resulting ion (e.g., [M+H]⁺, the protonated molecule) would be detected. The high resolution of the mass analyzer allows for the differentiation of molecules with the same nominal mass but different elemental formulas, thus confirming the identity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*). The resulting spectrum is a key indicator of the conjugated systems present in the molecule.

The UV-Vis absorption spectrum of this compound is determined by the electronic properties of its three key components: the indole ring, the N-phenyl substituent, and the 6-carbaldehyde group.

Indole Chromophore: The parent indole molecule exhibits characteristic absorption bands originating from π-π* transitions. Typically, two main absorption bands are observed: a strong band around 200-220 nm and a second, broader band with fine structure between 260-290 nm. nist.gov The latter band is composed of two overlapping electronic transitions, denoted as ¹Lₐ and ¹Lₑ.

Phenyl-Carbaldehyde Chromophore: A benzene (B151609) ring substituted with a carbaldehyde group (benzaldehyde) shows a strong π-π* transition around 245 nm and a weaker n-π* transition around 330 nm. The conjugation of the aldehyde's carbonyl group with the phenyl ring is responsible for these characteristic absorptions.

In this compound, these chromophores are electronically conjugated. The phenyl group is attached to the indole nitrogen, and the carbaldehyde is attached to the 6-position of the indole's benzene ring. This extended conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual, unconjugated chromophores. The spectrum would likely show complex, broad absorption bands in the UV region, with the lowest energy transition extending towards the visible region, influenced by the entire conjugated π-system. Studies on similar indole derivatives, such as indole-3-acetaldehyde, show distinct absorption maxima that are sensitive to substitution. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

As of now, a publicly available single-crystal X-ray diffraction structure for this compound has not been reported. However, based on the crystal structures of numerous related indole derivatives, a detailed and accurate prediction of its solid-state structure can be made. nih.govcore.ac.uk

The solid-state structure of this compound would reveal key details about its three-dimensional arrangement.

Indole Ring System: The indole ring itself is an aromatic, bicyclic system and is expected to be largely planar.

N-Phenyl Group Orientation: A crucial conformational feature is the dihedral angle between the plane of the indole ring and the plane of the N-phenyl substituent. In many crystalline N-substituted indole derivatives, this angle is significant, often ranging from 50° to 80°, due to steric hindrance between the ortho-hydrogens of the phenyl group and the hydrogens on the indole ring. doaj.orgnih.goviucr.org This twist prevents the molecule from being fully planar.

Carbaldehyde Group Orientation: The aldehyde group at the 6-position is expected to be coplanar with the indole ring to maximize π-conjugation.

Anticipated Conformational Parameters

| Feature | Predicted Characteristic |

| Indole Ring | Essentially planar |

| Phenyl-Indole Dihedral Angle | 50° - 80° |

| C6-Carbaldehyde Torsion Angle | ~0° (coplanar) |

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, several types of interactions are anticipated to be significant:

Hydrogen Bonding: Although the molecule lacks a classic hydrogen bond donor like an N-H or O-H group, weak C-H···O hydrogen bonds are highly probable. The oxygen atom of the carbaldehyde group is a good hydrogen bond acceptor and can interact with aromatic or other C-H donors from neighboring molecules to form chains or sheets. nih.gov

π-π Stacking Interactions: The presence of two aromatic systems (the indole and the phenyl ring) makes π-π stacking a likely and important interaction for stabilizing the crystal packing. These can occur in either a parallel-displaced or a T-shaped (edge-to-face) arrangement.

The interplay of these forces would define the final, three-dimensional architecture of the crystal.

Computational Chemistry and Theoretical Investigations of 1 Phenyl 1h Indole 6 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the structural and electronic properties of molecules. For 1-Phenyl-1H-indole-6-carbaldehyde, these methods would provide deep insights into its geometry, reactivity, and spectroscopic characteristics. Although specific studies on this molecule are sparse, the established methodologies are described below.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). researchgate.nettandfonline.com This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde have used DFT to analyze the V-shape of the molecule and the dihedral angles between the indole (B1671886) and phenyl ring systems. nih.gov Such calculations would be crucial for understanding the planarity and spatial arrangement of the phenyl and indole rings in this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. scispace.comresearchgate.net An MEP map of this compound would illustrate the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, the oxygen atom of the carbaldehyde group would be expected to be a region of high negative potential (colored red on an MEP map), making it a likely site for electrophilic attack. Conversely, the hydrogen atoms and regions around the aromatic rings might show positive potential (colored blue), indicating sites susceptible to nucleophilic attack. researchgate.net This analysis is critical for understanding intermolecular interactions and predicting how the molecule might interact with biological targets. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comarxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would determine the energies of these orbitals and their spatial distribution. The distribution of the HOMO would indicate the regions most likely to donate electrons in a reaction, while the LUMO distribution would show the regions most likely to accept electrons. wuxiapptec.com

Non-Covalent Interaction (NCI) Analysis for Intramolecular Interactions

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and understand weak interactions within a molecule, such as van der Waals forces, hydrogen bonds, and π-π stacking. For a molecule like this compound, which contains two aromatic rings, NCI analysis could reveal intramolecular π-π stacking between the phenyl and indole rings, which would influence its conformational stability. This type of analysis provides a visual representation of interaction regions, helping to explain the molecule's preferred three-dimensional structure.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Computational methods can accurately predict various spectroscopic parameters. For this compound, theoretical calculations could generate predicted ¹H and ¹³C NMR spectra. researchgate.net These predicted chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, can be compared with experimental data to confirm the molecular structure. researchgate.net Similarly, theoretical vibrational frequencies (IR and Raman) can be calculated and compared to experimental spectra to assign specific vibrational modes. nih.gov Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum, providing insight into the molecule's electronic properties. tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation of this compound would model the movements of its atoms, offering insights into its conformational flexibility and stability. nih.gov Such simulations could explore the rotational freedom around the single bond connecting the phenyl group to the indole nitrogen and how intermolecular interactions with a solvent or a biological receptor might influence the molecule's shape and energy over time. nih.gov This is particularly useful for understanding how the molecule might behave in a biological environment.

Prediction of Chemical Reactivity and Selectivity

Theoretical methods are instrumental in forecasting how this compound will interact with other chemical species. By modeling the electronic distribution and energy landscapes, chemists can predict the most likely sites for reaction and the pathways these reactions will follow.

The Fukui function, ƒ(r), is a key concept in Density Functional Theory (DFT) that helps identify the most reactive sites within a molecule. wikipedia.orgscm.com It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.org By calculating the condensed Fukui function for each atom, one can predict the sites most susceptible to either electrophilic or nucleophilic attack. researchgate.netscm.com

For nucleophilic attack (where the molecule accepts electrons), the relevant function, ƒ+(r), points to sites with the greatest ability to stabilize an additional electron. These are the most electrophilic centers.

For electrophilic attack (where the molecule donates electrons), the function ƒ-(r) identifies the sites from which an electron is most easily removed. These are the most nucleophilic centers.

While a specific Fukui functional analysis for this compound is not available in the current literature, predictions can be made based on the known electronic properties of the indole and aldehyde functional groups. The indole nucleus is an electron-rich aromatic system, generally prone to electrophilic substitution. bhu.ac.inimperial.ac.uk The preferred site for electrophilic attack on the indole ring is typically the C3 position, as the resulting cationic intermediate (Wheland intermediate) is effectively stabilized by the nitrogen atom's lone pair. bhu.ac.in However, in this compound, the C1 (nitrogen) and C3 positions are already substituted. This leaves other positions on the indole core, such as C2, C4, C5, and C7, as potential sites for electrophilic attack.

The aldehyde group, conversely, is electron-withdrawing. This property makes its carbonyl carbon a primary site for nucleophilic attack. The oxygen atom of the carbonyl is a site for electrophilic attack due to its lone pairs. Computational studies on the atmospheric oxidation of indole have also highlighted that H-abstraction from the N-H group is a highly favorable pathway, suggesting the nitrogen-centered radical is a key intermediate in some reactions. copernicus.org

Based on these principles, the predicted points of reactivity are summarized in the table below.

| Type of Attack | Predicted Reactive Site(s) | Rationale |

| Electrophilic | C3, C2, C4, C5, C7 positions of the indole ring; Carbonyl Oxygen | The indole ring is electron-rich and nucleophilic. The carbonyl oxygen has lone pairs available for protonation or coordination to Lewis acids. |

| Nucleophilic | Carbonyl Carbon | The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom, making it a strong electrophilic center. |

This interactive table summarizes the predicted reactivity of this compound based on general chemical principles.

Computational modeling can map out the entire energy landscape of a chemical reaction, from reactants to products. This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, several reaction types could be modeled:

Reactions at the Aldehyde: Nucleophilic addition to the carbonyl group is a fundamental reaction. Theoretical modeling could elucidate the mechanism (e.g., acid- or base-catalyzed), calculate the activation barriers for the formation of a tetrahedral intermediate, and compare the feasibility of different nucleophiles.

Electrophilic Aromatic Substitution: Modeling the addition of an electrophile to various positions on the indole or phenyl rings would confirm the most favorable site by comparing the energies of the transition states for each pathway.

Cyclization Reactions: The Fischer indole synthesis, a classic method for forming the indole ring, proceeds through a key nih.govnih.gov-sigmatropic rearrangement. nih.govyoutube.com Theoretical analysis of this and other potential intramolecular cyclizations can reveal detailed mechanistic insights and the stereochemical outcomes of such transformations. researchgate.net

Cross-Coupling Reactions: N-phenyl indoles are often synthesized via cross-coupling reactions. DFT calculations can shed light on the mechanism of these reactions, for example, by determining whether a nucleophilic aromatic substitution (SNAr) proceeds via a concerted or a stepwise Meisenheimer complex pathway. nih.gov

In Silico Assessment of Synthetic Feasibility and Accessibility

The synthetic accessibility of this compound can be assessed by examining established synthetic routes to its core structural components: the 1-phenyl-1H-indole scaffold and the C6-carbaldehyde functional group.

The synthesis of the 1-phenyl-1H-indole core can be achieved through several methods:

Ullmann Condensation/Buchwald-Hartwig Amination: These are classic and modern cross-coupling methods, respectively, for N-arylation. They involve reacting indole or a suitable derivative with a phenyl halide or its equivalent in the presence of a copper or palladium catalyst.

Fischer Indole Synthesis: This powerful method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) (in this case, N,N-diphenylhydrazine) with a suitable ketone or aldehyde, followed by cyclization. nih.govyoutube.com

Modern Cyclization Methods: More recent strategies include the copper-catalyzed cyclization of N-(2-alkynylphenyl)imines rsc.org or the cyclization of 1-phenyl-2-(phenylamino)-ethane-1-one derivatives. researchgate.net

The introduction of a carbaldehyde group at the C6 position of the indole ring is typically achieved through formylation reactions. The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles, though it often directs to the C3 position. researchgate.net To achieve C6-formylation, one would likely start with an appropriately substituted precursor. For example, a patent describes the synthesis of various substituted indole-3-carbaldehydes, implying that formylation of a pre-functionalized indole is a viable strategy. google.com Indole-6-carboxaldehyde itself is a known compound and serves as a key intermediate in the synthesis of pharmaceuticals and other materials. chemimpex.comsigmaaldrich.com

A plausible synthetic strategy for this compound would therefore involve a two-step sequence:

Synthesis of indole-6-carbaldehyde.

N-arylation of indole-6-carbaldehyde with a phenylating agent (e.g., iodobenzene (B50100) or benzeneboronic acid) using a palladium- or copper-catalyzed cross-coupling reaction.

The availability of starting materials and the robustness of these synthetic methods suggest that this compound is a synthetically accessible molecule.

Thermochemical Analysis of this compound and Related Derivatives

Thermochemical properties, such as the enthalpy of formation, are fundamental to understanding the stability and energy content of a molecule. These values can be determined through experimental techniques like combustion calorimetry or predicted with high accuracy using advanced computational methods. acs.orgnih.gov

The standard molar enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For indole derivatives, this property has been a subject of both experimental and theoretical studies. acs.org High-level ab initio methods such as G3, G4, and CBS-QB3 are often employed to calculate gas-phase enthalpies of formation with an accuracy that can rival experimental measurements. nih.gov

While an experimental value for this compound is not documented, computational studies on indole and its isomers provide a framework for its estimation. A DFT study on indole, isoindole, and indolizine (B1195054) used thermochemical parameters to assess their relative stabilities. researchgate.net Another study determined the experimental and computational enthalpies of formation for indole, 2-methylindole, and their hydrogenated derivatives, providing valuable benchmark data. acs.org

The stability of this compound is influenced by the energetic contributions of its substituents.

Indole Core: The fusion of the benzene (B151609) and pyrrole (B145914) rings creates a highly stable aromatic system.

Phenyl Group at N1: The N-phenyl group can interact electronically with the indole ring. The degree of conjugation, and thus stabilization, depends on the dihedral angle between the phenyl and indole ring planes.

Carbaldehyde Group at C6: The aldehyde group is electron-withdrawing and can influence the electronic distribution and stability of the benzene portion of the indole core.

The table below presents known enthalpy of formation values for indole and related compounds, which serve as a reference for estimating the properties of more complex derivatives.

| Compound | Formula | Phase | ΔfH° (kJ·mol−1) | Method |

| Indole | C₈H₇N | gas | 141.0 ± 1.2 | Experimental acs.org |

| 2-Methylindole | C₉H₉N | gas | 100.9 ± 1.4 | Experimental acs.org |

| Indoline (B122111) | C₈H₉N | gas | 63.9 ± 1.1 | Experimental acs.org |

This interactive table displays reference thermochemical data for indole and related molecules.

Applications of 1 Phenyl 1h Indole 6 Carbaldehyde in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Chemical Building Block

The strategic placement of a phenyl group on the nitrogen atom and a carbaldehyde at the 6-position endows 1-Phenyl-1H-indole-6-carbaldehyde with considerable utility as a building block in organic synthesis. The aldehyde function serves as a versatile handle for a multitude of chemical transformations, while the N-phenyl group modulates the electronic properties and spatial orientation of the entire indole (B1671886) system.

Precursor for the Synthesis of Diverse Heterocyclic Frameworks

The aldehyde group of this compound is a prime site for reactions that construct new rings, leading to a variety of fused and linked heterocyclic systems. The parent compound, 1H-indole-6-carbaldehyde, is known to undergo reactions to form more complex structures. chemimpex.com For instance, indole-3-carboxaldehydes are widely used as precursors for synthesizing diverse heterocyclic derivatives through condensation and cyclization reactions. researchgate.net They can react with compounds like anthranilamide to yield quinazolinones or with active methylene (B1212753) compounds in Knoevenagel condensations. nih.gov

By analogy, this compound is an ideal substrate for multicomponent reactions, which are highly efficient for creating molecular diversity. acs.org It can be anticipated to react with amines and other nucleophiles to generate imines, which can then undergo further cyclization to produce novel heterocyclic frameworks. The presence of the N-phenyl group can influence the reactivity and stability of these intermediates and the final products. For example, the synthesis of 2-(1-Phenyl-1H-indol-3-yl)quinazolin-4(3H)-one has been successfully demonstrated, highlighting the utility of the N-phenyl indole aldehyde scaffold in creating complex heterocyclic systems. nih.gov This suggests a strong potential for this compound to serve as a key starting material for libraries of new heterocyclic compounds with potential biological activities.

Scaffold for the Development of Complex Organic Molecules

The indole nucleus is often described as a "privileged structure" in medicinal chemistry due to its ability to bind to numerous biological receptors. sigmaaldrich.com N-substituted indole-3-carbaldehydes, for example, have been used to generate indolylchalcones with promising antitumor activity. sigmaaldrich.com The parent compound, 1H-indole-6-carbaldehyde, serves as a reactant in the synthesis of stilbene-based antitumor agents and analogues of botulinum neurotoxin serotype A protease inhibitors. sigmaaldrich.comsigmaaldrich.com

Therefore, this compound represents a valuable scaffold for developing complex organic molecules. The aldehyde group allows for chain extension and the introduction of various functional groups through reactions like Wittig olefination or aldol (B89426) condensations. The N-phenyl substituent provides a vector for chemical modification, allowing chemists to fine-tune the steric bulk and electronic nature of the molecule to optimize interactions with biological targets. Derivatives of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, a related compound, have been used to prepare alkaloids and potent enzyme inhibitors, further underscoring the utility of N-substituted indole aldehydes as intermediates for complex, biologically active molecules. nih.gov

Development of Functional Materials and Dyes

The conjugated π-system of the indole ring, extended by the N-phenyl group and the carbonyl of the aldehyde, suggests that this compound possesses interesting electronic and photophysical properties. These characteristics make it a candidate for applications in materials science.

Incorporation into Polymeric Structures

While there is no specific literature detailing the incorporation of this compound into polymers, its structure contains the necessary functionality. The aldehyde group is a reactive handle that can participate in polymerization reactions, such as polycondensation with appropriate co-monomers. Indole-containing polymers are of interest for their potential electronic, thermal, and photophysical properties. The aldehyde functionality allows the molecule to be tethered to or incorporated within a polymer backbone, potentially imparting the unique characteristics of the N-phenylindole moiety to the bulk material. This remains a promising but underexplored area of research for this specific compound.

Exploration as a Chromophore or Fluorophore

Indole derivatives are frequently used in the design of functional dyes and fluorescent probes. chemimpex.com The indole scaffold itself is a well-known fluorophore. The introduction of an aldehyde group and an N-phenyl substituent creates an extended donor-π-acceptor (D-π-A) type system, which is a common design for chromophores and fluorophores. The N-phenyl group acts as part of the electron-donating system, and the aldehyde acts as an electron-withdrawing group, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. This often results in compounds with interesting optical properties, such as large Stokes shifts and sensitivity to environmental polarity.

For example, related indole-6-carbaldehyde compounds are used to develop fluorescent probes for biological imaging and are employed in the fabrication of organic light-emitting diodes (OLEDs). chemimpex.com Given that this compound has a more extended conjugated system than its N-unsubstituted counterpart, it is expected to exhibit absorption and emission at longer wavelengths. This makes it a compelling candidate for exploration as a novel chromophore or fluorophore for applications in bio-imaging, sensing, or organic electronics.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 1H-Indole-6-carbaldehyde | 1196-70-9 | C₉H₇NO | 145.16 | 127-131 |

| 1-Methyl-1H-indole-6-carboxaldehyde | 21005-45-8 | C₁₀H₉NO | 159.18 | 79-81 |

| 1-Ethyl-1H-indole-6-carbaldehyde | 854778-47-5 | C₁₁H₁₁NO | 173.21 | N/A |

Applications in Agrochemical Research as a Synthetic Intermediate

The indole nucleus is a common feature in many agrochemicals due to its broad spectrum of biological activity. Indole derivatives are used in the development of herbicides, fungicides, and insecticides. chemimpex.comchemimpex.com 1H-Indole-6-carbaldehyde is recognized as a building block in the synthesis of agrochemicals. chemimpex.com

The functional groups of this compound make it a valuable intermediate for creating new agrochemical candidates. The aldehyde can be converted into a wide array of other functional groups or used to link the indole scaffold to other pharmacophores. The N-phenyl group can be substituted to modulate the lipophilicity and metabolic stability of the final compound, which are critical parameters for effective agrochemicals. The synthesis of new derivatives from this scaffold could lead to the discovery of compounds with enhanced potency, selectivity, or improved environmental profiles.

| Application Area | Specific Use | Reference |

|---|---|---|

| Pharmaceutical Synthesis | Reactant for stilbene-based antitumor agents | sigmaaldrich.comsigmaaldrich.com |

| Pharmaceutical Synthesis | Precursor for botulinum neurotoxin serotype A protease inhibitors | sigmaaldrich.comsigmaaldrich.com |

| Chemical Synthesis | Reactant for acid-catalyzed preparation of aromatic gem-dihalides | sigmaaldrich.comsigmaaldrich.com |

| Materials Science | Intermediate for dyes and pigments | chemimpex.com |

| Materials Science | Development of fluorescent probes for biological imaging | chemimpex.com |

| Agrochemical Synthesis | Building block for new agrochemicals | chemimpex.com |

Future Research Directions and Challenges in 1 Phenyl 1h Indole 6 Carbaldehyde Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The classical methods for synthesizing substituted indoles, while foundational, often face limitations such as harsh reaction conditions, the use of toxic reagents, and challenges in achieving high regioselectivity. thieme-connect.com Future research is intensely focused on overcoming these drawbacks for molecules like 1-Phenyl-1H-indole-6-carbaldehyde.

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis. nih.govnih.gov By pumping reagents through a network of tubes and reactors, this technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction efficiency, improved safety for hazardous reactions, and easier scalability. nih.govmdpi.com

For the synthesis of this compound, flow chemistry could be applied to critical steps like the Fischer indole (B1671886) synthesis or subsequent C-H functionalization. mdpi.com The ability to operate at high temperatures and pressures safely can significantly reduce reaction times from hours to minutes. mdpi.com A hypothetical comparison between batch and flow processing for a key synthetic step highlights the potential advantages.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Step in Indole Formation

| Parameter | Traditional Batch Processing | Continuous Flow Processing | Potential Advantage of Flow |

| Reaction Time | Several hours to days | Seconds to minutes | Drastic increase in productivity |

| Temperature Control | Poor, potential for hotspots | Precise, rapid heat exchange | Higher selectivity, fewer byproducts |

| Safety | Risk in handling large volumes | Small reaction volumes, contained system | Safer handling of exothermic or toxic reactions |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer | Seamless transition from lab to production |

| Productivity (g/h) | Low | High (e.g., 25 g·h⁻¹) mdpi.com | Significant improvement in output |

Future research will likely focus on developing fully "telescoped" continuous processes where multiple synthetic steps are connected in sequence without intermediate purification, offering a highly streamlined route to this compound. uc.pt

Achieving precise control over the placement of functional groups (regioselectivity) is a central challenge in indole synthesis. thieme-connect.com For this compound, this involves directing the formyl group specifically to the C6-position of the indole ring, which can be challenging. The development of advanced catalysts is crucial to overcoming this hurdle.